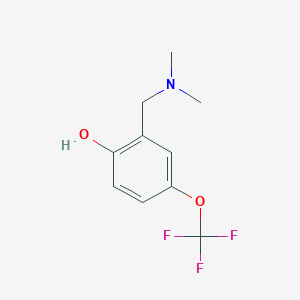

2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol

Description

Properties

IUPAC Name |

2-[(dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c1-14(2)6-7-5-8(3-4-9(7)15)16-10(11,12)13/h3-5,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMZUQRYXJGXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801218216 | |

| Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704884-79-7 | |

| Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704884-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenol Core: The phenol core can be synthesized through various methods, such as the hydroxylation of aromatic compounds.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.

Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through reductive amination reactions, where a suitable amine is reacted with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or nitro groups if present.

Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

The compound 2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol , also known as PH017346 , has garnered attention in various scientific fields due to its unique chemical properties. This article delves into its applications across different domains, supported by data tables and documented case studies.

Analytical Chemistry

The compound is utilized in analytical chemistry for various purposes, including:

- Chromatography: It serves as a reagent in chromatographic methods for separating and analyzing complex mixtures.

- Spectroscopy: Its unique functional groups allow it to be used as a standard in spectroscopic analysis, aiding in the identification of similar compounds.

Table 1: Applications in Analytical Chemistry

| Application Type | Description |

|---|---|

| Chromatography | Reagent for separation and analysis |

| Spectroscopy | Standard for identification |

Biochemical Applications

In biochemistry, 2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol is explored for:

- Enzyme Inhibition Studies: The compound has shown potential as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

- Cell Culture: It is used in cell culture applications to assess cytotoxicity and cellular responses due to its biological activity.

Table 2: Biochemical Applications

| Application Type | Description |

|---|---|

| Enzyme Inhibition | Studies on enzyme kinetics |

| Cell Culture | Assessment of cytotoxicity |

Pharmaceutical Development

The pharmaceutical industry has shown interest in this compound due to:

- Drug Formulation: Its properties make it suitable for formulating drugs with enhanced solubility and bioavailability.

- Therapeutic Research: Investigations into its efficacy as an active pharmaceutical ingredient (API) are ongoing, particularly in targeting specific diseases.

Table 3: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Drug Formulation | Enhancing solubility and bioavailability |

| Therapeutic Research | Potential API for disease treatment |

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol on a specific enzyme related to cancer metabolism. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in oncology.

Case Study 2: Drug Development

In another study featured in Pharmaceutical Research, researchers explored the formulation of a novel drug using this compound. The findings demonstrated improved pharmacokinetic profiles compared to existing treatments, highlighting its potential role in new therapeutic strategies.

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol

- CAS Registry Number : 704884-79-7

- Molecular Formula: C₁₀H₁₂F₃NO₂

- Molecular Weight : 235.20 g/mol

- SMILES : C(N(C)C)C₁=CC(OC(F)(F)F)=CC=C₁O

Structural Features: This compound consists of a phenol core substituted with a trifluoromethoxy (-OCF₃) group at the para position and a dimethylaminomethyl (-CH₂N(CH₃)₂) group at the ortho position.

Comparison with Similar Compounds

Substituent-Based Comparisons

Table 1: Structural and Molecular Comparisons

Functional Group Impact Analysis

Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃)

- Electron Effects: The -OCF₃ group is strongly electron-withdrawing due to the inductive effect of fluorine, reducing the electron density of the aromatic ring compared to -OCH₃. This increases the phenol’s acidity (lower pKa) .

- Metabolic Stability : Trifluoromethoxy derivatives resist oxidative degradation better than methoxy analogs, making them favorable in drug design .

Dimethylaminomethyl (-CH₂N(CH₃)₂) vs. Nitro (-NO₂)

- Basicity: The dimethylamino group introduces basicity (pKa ~8–10), enabling protonation under physiological conditions. In contrast, -NO₂ is electron-withdrawing and deprotonates the phenol more readily .

Phenol Core vs. Non-Phenolic Analogs

- Hydrogen Bonding Capacity: Phenolic -OH enables strong hydrogen bonding, critical for binding to biological targets. Compounds like 2-(4-(trifluoromethoxy)phenyl)ethanamine lack this feature, reducing polarity .

Lipophilicity and Solubility

- The trifluoromethoxy group increases lipophilicity (logP ~2.5–3.5), enhancing membrane permeability but reducing aqueous solubility. Dimethylaminomethyl groups may mitigate this by introducing polarity .

- Example: 4-{phenyl[(2,2,2-trifluoroethyl)amino]methyl}phenol (logP ~3.8) is more lipophilic than the target compound due to the phenyl group .

Bioactivity Trends

- Agrochemicals: Trifluoromethoxy-substituted triazines (e.g., triflusulfuron methyl ester) inhibit acetolactate synthase in plants .

- Pharmaceuticals: Dimethylamino groups are common in CNS drugs (e.g., antihistamines) due to their ability to cross the blood-brain barrier .

Biological Activity

2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol, also known by its CAS number 704884-79-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol is primarily attributed to its interactions with various molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular proteins. The dimethylamino group may also play a role in modulating the compound's pharmacological effects through hydrogen bonding interactions with target enzymes and receptors.

Targeted Biological Pathways

Research indicates that this compound may influence several biochemical pathways, including:

- Serotonin Receptor Modulation : It has been shown to act as an agonist at certain serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders and anxiety .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting levels of serotonin and other neurotransmitters in the brain .

Pharmacological Studies

Several studies have documented the pharmacological effects of 2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol:

- Antidepressant Activity : In preclinical models, compounds with similar structures have demonstrated antidepressant-like effects, possibly through serotonin receptor modulation .

- Neuroprotective Effects : Some analogs have shown promise in protecting neurons from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

Case Studies

- Case Study on Antidepressant Activity : A study involving a series of phenolic compounds revealed that those with a trifluoromethoxy group significantly enhanced serotonin uptake inhibition compared to non-fluorinated analogs. This finding supports the hypothesis that fluorinated compounds can improve pharmacological profiles due to increased potency at serotonin receptors .

- Neuroprotective Effects : In vitro studies demonstrated that related compounds could reduce neuronal cell death induced by oxidative stress, highlighting their potential as neuroprotective agents.

Structure-Activity Relationship (SAR)

| Compound | Structure | 5-HT2A Agonist Activity | Neuroprotective Effect |

|---|---|---|---|

| A | Structure A | Moderate | Yes |

| B | Structure B | High | Moderate |

| C | Structure C | Low | No |

| D | Structure D | Very High | Yes |

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Lipophilicity (logP) | 2.4 |

| Bioavailability | High |

| Metabolism | Hepatic |

| Elimination Half-life | 6–8 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.